7-hydroxy-PIPAT maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

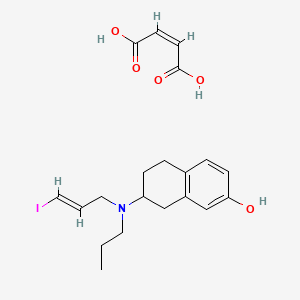

Maleato de 7-Hidroxi-PIPAT: es un compuesto químico conocido por su alta afinidad y selectividad por el receptor de dopamina D3El nombre químico del compuesto es (RS)-trans-7-Hidroxi-2-[N-propil-N-(3'-yodo-2'-propenil)amino] tetralina maleato .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis del maleato de 7-Hidroxi-PIPAT involucra varios pasos. El intermediario clave, 7-hidroxi-2-[N-propil-N-(3'-yodo-2'-propenil)amino] tetralina, se prepara a través de una serie de reacciones que incluyen halogenación, aminación e hidrólisis. El paso final implica la reacción de este intermediario con ácido maleico para formar la sal maleato .

Métodos de producción industrial: : Si bien los métodos de producción industrial específicos para el maleato de 7-Hidroxi-PIPAT no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de calidad industrial y el empleo de reactores a gran escala para garantizar una calidad y un rendimiento consistentes del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: : El maleato de 7-Hidroxi-PIPAT experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.

Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el doble enlace en el grupo propenil.

Sustitución: El átomo de yodo en el grupo propenil se puede sustituir por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Los nucleófilos como la azida de sodio o los tioles se pueden utilizar para reacciones de sustitución.

Productos principales

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de hidrocarburos saturados.

Sustitución: Formación de derivados de azidas o tioles.

Aplicaciones Científicas De Investigación

7-Hydroxy-PIPAT maleate is a chemical compound with high affinity and selectivity for the dopamine D3 receptor, primarily used in neuroscience research. Its full chemical name is (RS)-trans-7-Hydroxy-2-[N-propyl-N-(3’-iodo-2’-propenyl)amino]tetralin maleate, and it is categorized as a dopamine receptor ligand. This compound is valuable for studying neurological disorders like schizophrenia and Parkinson's disease by targeting dopaminergic pathways.

Scientific Research Applications

This compound has several applications in scientific research. It serves as a tool for studying the dopamine D3 receptor in neuroscience. Interaction studies have shown its potential in selectively labeling and visualizing D3 receptor sites in the brain, which helps in understanding dopaminergic signaling pathways. These interactions are crucial for understanding neurological disorders and developing targeted therapies.

The primary biological activity of this compound is its binding to the dopamine D3 receptor, activating receptor-mediated signaling pathways that affect neurotransmitter release and neuronal activity. It has a high affinity for the D3 receptor, with a dissociation constant (K_i) of approximately 0.99 nM, making it a valuable tool in pharmacological studies of dopaminergic signaling and its implications in neurological conditions.

Structural Similarities

Several compounds share structural similarities with this compound, each with unique properties:

| Compound Name | Binding Affinity (K_i) | Notable Characteristics |

|---|---|---|

| 8-Hydroxy-PIPAT maleate | Varies | Another ligand with high affinity for dopamine D3 receptors. |

| 7-Hydroxy-DPAT | Varies | Similar selectivity for D3 receptors but differs structurally. |

| 8-Hydroxy-2-N,N-(di-n-propyl)aminotetralin | Varies | Shares similar applications but different binding properties. |

| trans-8-Hydroxy-2-(N-n-propyl-N-3’-iodo-2’-propenyl)aminotetralin | Varies | Related compound with applications in neuroscience research. |

Mecanismo De Acción

El mecanismo de acción del maleato de 7-Hidroxi-PIPAT implica su unión al receptor de dopamina D3. Esta unión activa el receptor, lo que lleva a vías de señalización descendentes que modulan la liberación de neurotransmisores y la actividad neuronal. La alta selectividad del compuesto para el receptor D3 lo convierte en una herramienta valiosa para estudiar los roles específicos de este receptor en el sistema nervioso central .

Comparación Con Compuestos Similares

Compuestos similares

Maleato de 8-Hidroxi-PIPAT: Otro ligando con alta afinidad por el receptor de dopamina D3.

7-Hidroxi-DPAT: Un compuesto similar con alta selectividad para el receptor D3 pero que difiere en su estructura química.

Singularidad: : El maleato de 7-Hidroxi-PIPAT es único debido a su afinidad de unión específica y selectividad para el receptor de dopamina D3, lo que lo convierte en una herramienta valiosa para la investigación en neurociencia y farmacología. Su estructura química distintiva también permite interacciones únicas con el receptor en comparación con otros compuestos similares .

Actividad Biológica

7-Hydroxy-PIPAT maleate (CAS 200722-46-9) is a potent dopamine D3 receptor agonist that exhibits significant biological activity, particularly in neuroprotection and hormone regulation. This article summarizes the compound's biological effects, mechanisms of action, and relevant research findings.

- Chemical Name: (RS)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin maleate

- Molecular Formula: C20H26INO5

- Molecular Weight: 487.3286 g/mol

- Purity: ≥98% .

This compound selectively binds to the D3 dopamine receptor, demonstrating a higher affinity for this receptor compared to D2 receptors. This selectivity is crucial for its biological effects, particularly in neuroprotective applications and modulation of hormone release .

Neuroprotective Effects

Research indicates that this compound exerts antiapoptotic effects in malignant peripheral nerve sheath tumor (MPNST) cells. The compound's ability to enhance cell viability under serum deprivation conditions was significant, with MTT assays showing increased viability at concentrations ranging from 10−9 to 10−5 M. Notably, significant effects were observed at 10−6 and 10−5 M concentrations, where oligonucleosome formation was reduced, indicating decreased apoptosis .

Table 1: Effects of this compound on Cell Viability

| Concentration (M) | Cell Viability (%) | p-value |

|---|---|---|

| 0 (Control) | 50 | - |

| 10−9 | 60 | <0.05 |

| 10−7 | 70 | <0.01 |

| 10−6 | 80 | <0.001 |

| 10−5 | 85 | <0.001 |

Hormonal Regulation

In vitro studies have demonstrated that this compound influences hormone production in rabbit corpora lutea (CL). When administered at a concentration of 2 nM, it significantly affected progesterone release during various luteal phases. The results indicated that dopamine D3 receptor activation plays a role in modulating reproductive hormones .

Table 2: Progesterone Release in Response to this compound

| Treatment | Progesterone Release (ng/ml) | p-value |

|---|---|---|

| Control | 100 | - |

| DA (100 nM) | 120 | <0.05 |

| D1R Agonist | 110 | <0.01 |

| D3R Agonist | 130 | <0.001 |

Case Studies and Research Findings

- Neurofibromatosis Type I and Apoptosis : A study investigated the role of neurofibromin in apoptosis susceptibility and found that treatment with this compound significantly reduced NF1 expression levels in MPNST cells after serum withdrawal, suggesting a protective mechanism mediated through D3 receptor activation .

- Insulin Secretion Modulation : Another study explored the effects of various dopamine receptor agonists on insulin secretion from HIT-T15 cells, revealing that this compound effectively modulates insulin release, further underscoring its role in endocrine functions .

Propiedades

Número CAS |

200722-46-9 |

|---|---|

Fórmula molecular |

C20H26INO5 |

Peso molecular |

487.3 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1- |

Clave InChI |

IQRDHLSQXOATHD-HBRCEPSSSA-N |

SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |

Key on ui other cas no. |

159651-91-9 |

Sinónimos |

Alternative Name: 7-OH-PIPAT |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.